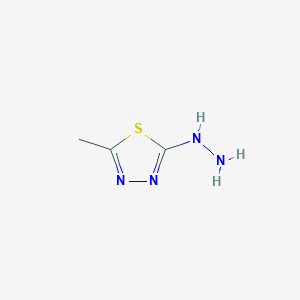

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

Description

BenchChem offers high-quality 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-6-7-3(5-4)8-2/h4H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWYDEPZBJNSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586154 | |

| Record name | 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98025-62-8 | |

| Record name | 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

<

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document outlines a field-proven synthetic protocol, explains the underlying reaction mechanism, and details the analytical techniques essential for structural elucidation and purity assessment. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of 1,3,4-Thiadiazole Scaffolds

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this heterocycle are known to exhibit a wide range of biological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[2][3] The unique structural features of the 1,3,4-thiadiazole nucleus, such as its ability to act as a hydrogen bond acceptor and its hydrolytic stability, make it an attractive bioisostere for amide bonds in drug design.[3]

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole (C₃H₆N₄S, MW: 130.17 g/mol ) is a key intermediate in the synthesis of more complex bioactive molecules.[4] Its reactive hydrazinyl group serves as a versatile handle for introducing various pharmacophores through condensation and cyclization reactions, enabling the generation of libraries of compounds for drug discovery screening.[5] Understanding the efficient synthesis and rigorous characterization of this building block is therefore fundamental for advancing research in this area.

Synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

The synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is most commonly achieved through the cyclization of a thiosemicarbazide derivative. This approach is widely utilized due to its efficiency and the ready availability of starting materials.[6] The general strategy involves the reaction of an acylhydrazine with a source of sulfur, followed by cyclization.

Causality Behind Experimental Choices

The selected synthetic route, outlined below, employs the cyclization of acetyl hydrazide with a thiocarbonyl source, a method that consistently provides good yields of the desired product. The choice of an acid catalyst is crucial for promoting the intramolecular cyclization and dehydration steps.[7][8] Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid are often used for this purpose.[9] However, milder conditions can also be employed to avoid potential side reactions.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring the purity of the final product.

Materials:

-

Acetic hydrazide

-

Potassium thiocyanate

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Hydroxide solution

-

Distilled water

Step-by-Step Methodology:

-

Formation of the Thiosemicarbazide Intermediate:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetic hydrazide (1 equivalent) in ethanol.

-

To this solution, add potassium thiocyanate (1 equivalent) and a catalytic amount of concentrated hydrochloric acid.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The intermediate, 1-acetylthiosemicarbazide, will precipitate out of the solution.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Cyclization to 2-Amino-5-methyl-1,3,4-thiadiazole:

-

To the dried 1-acetylthiosemicarbazide, add concentrated sulfuric acid dropwise while cooling in an ice bath.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a cold aqueous solution of sodium hydroxide to precipitate the 2-amino-5-methyl-1,3,4-thiadiazole.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

-

-

Conversion to 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole (Diazotization and Reduction):

-

Suspend 2-amino-5-methyl-1,3,4-thiadiazole in dilute hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

After the addition, stir the mixture for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.

-

Add the diazonium salt solution dropwise to the stannous chloride solution with vigorous stirring.

-

Allow the reaction to proceed for 1-2 hours at 0-5 °C.

-

The resulting precipitate of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride is collected by filtration, washed with a small amount of cold water, and dried.

-

The free base can be obtained by treating the hydrochloride salt with a suitable base.

-

Visualization of the Synthesis Workflow

Caption: Synthetic pathway for 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole.

Characterization of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

Rigorous characterization is imperative to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

3.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[5] The FT-IR spectrum of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3100 | N-H stretching (hydrazinyl) |

| 2950-2850 | C-H stretching (methyl) |

| ~1620 | C=N stretching (thiadiazole) |

| ~1550 | N-H bending |

| ~1050 | C-S stretching |

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the methyl protons (C-H ₃) would likely appear around δ 2.4-2.6 ppm. The protons of the hydrazinyl group (-NH -NH ₂) would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms. The methyl carbon (C H₃) is expected to resonate at a higher field (lower ppm value), while the two carbons of the thiadiazole ring (C =N) will appear at a lower field (higher ppm value).[10]

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-CH₃ | ~15-20 |

| C5 (of thiadiazole) | ~150-160 |

| C2 (of thiadiazole) | ~165-175 |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole (C₃H₆N₄S), the molecular ion peak [M]⁺ should be observed at m/z 130.17.[4]

Chromatographic Analysis

3.2.1. Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the product. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to achieve good separation between the starting materials, intermediates, and the final product.

3.2.2. High-Performance Liquid Chromatography (HPLC)

For quantitative purity analysis, HPLC is the method of choice. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used to obtain a high-resolution chromatogram. The purity of the synthesized compound can be determined by the area percentage of the main peak.

Visualization of the Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole. The provided step-by-step protocol, coupled with the rationale behind the experimental choices, offers a solid foundation for researchers. Furthermore, the comprehensive characterization workflow, employing a suite of spectroscopic and chromatographic techniques, ensures the structural integrity and purity of this valuable synthetic intermediate. The information presented herein is intended to empower scientists in their pursuit of novel therapeutic agents based on the versatile 1,3,4-thiadiazole scaffold.

References

- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.).

- Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. (2016). ACS Combinatorial Science.

- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). PMC - NIH.

- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2024).

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). SBQ.

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR.

- Reaction scope of cyclization of the thiosemicarbazide. (n.d.). ResearchGate.

- Thiosemicarbazide Chemistry Review. (n.d.). Scribd.

- SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. (2025). ResearchGate.

- 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole. (n.d.). Benchchem.

- Synthesis 2,5-dihydrazinel-1,3,4-thiadiazole 2-1-2. (n.d.). ResearchGate.

- 2-Hydrazino-5-methyl-1,3,4-thiadiazole. (n.d.). Santa Cruz Biotechnology.

- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). NIH.

- Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (n.d.). NIH.

- 2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 13C NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. ptfarm.pl [ptfarm.pl]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. 2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 13C NMR spectrum [chemicalbook.com]

Spectroscopic analysis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Derivatives for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the essential spectroscopic techniques employed in the characterization of 2-hydrazinyl-5-methyl-1,3,4-thiadiazole and its derivatives. As compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties, a thorough and accurate structural elucidation is paramount for advancing drug discovery and development efforts. This document is structured to provide not only the methodologies but also the underlying scientific principles and practical insights gained from extensive experience in the field.

The structural integrity of synthesized bioactive molecules is the bedrock of reliable pharmacological and toxicological evaluation. In the case of 2-hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives, spectroscopic analysis serves as the primary tool for confirming the successful synthesis and purity of the target compounds. The methodologies detailed herein—FT-IR, NMR, and Mass Spectrometry—are presented as an integrated workflow, each providing a unique and complementary piece of the structural puzzle.

The Foundational Workflow of Spectroscopic Characterization

The journey from a synthesized compound to a fully characterized molecule follows a logical progression of spectroscopic analyses. This workflow is designed to be a self-validating system, where the data from each technique corroborates the others, leading to an unambiguous structural assignment.

Caption: A typical workflow for the synthesis and spectroscopic characterization of novel thiadiazole derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is an indispensable first-pass analytical technique. Its power lies in the rapid and non-destructive identification of key functional groups present in a molecule. For 2-hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives, FT-IR is crucial for confirming the presence of the N-H, C=N, and C-S bonds characteristic of the thiadiazole ring and its substituents.

Causality Behind Experimental Choices:

The choice of FT-IR as an initial step is strategic. It quickly verifies the success of a reaction by detecting the appearance or disappearance of specific vibrational bands. For instance, in the synthesis of Schiff bases from 2-hydrazinyl-5-methyl-1,3,4-thiadiazole, the disappearance of the characteristic N-H stretching vibrations of the hydrazine group and the appearance of a new C=N imine stretching band provide immediate evidence of a successful condensation reaction.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the dried, purified compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O.

-

Sample Scan: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Data Presentation: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydrazine) | Stretching | 3100-3300 |

| C-H (Methyl) | Stretching | 2900-3000 |

| C=N (Thiadiazole ring) | Stretching | 1600-1650 |

| C=N (Imine/Schiff base) | Stretching | 1580-1620 |

| C-S (Thiadiazole ring) | Stretching | 600-800 |

Note: The exact positions of these bands can vary depending on the specific molecular environment and any intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 2-hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives.

Expertise & Experience in NMR Analysis:

The chemical shifts, splitting patterns (multiplicity), and integration values in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, allow for the precise mapping of the molecule's structure. For example, the methyl group attached to the thiadiazole ring typically appears as a singlet around 2.5-2.8 ppm in the ¹H NMR spectrum. The protons of any aromatic rings introduced through derivatization will appear in the characteristic downfield region (typically 6.5-8.5 ppm), and their splitting patterns can reveal the substitution pattern on the ring.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of organic compounds and because its residual peak does not obscure key regions of the spectrum.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically run to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Data Presentation: Representative NMR Data

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₃ (on thiadiazole) | 2.5 - 2.8 | Singlet |

| ¹H | -NH (Hydrazine) | 4.0 - 5.0 (broad) | Singlet |

| ¹H | Aromatic protons | 6.5 - 8.5 | Multiplet |

| ¹³C | -CH₃ (on thiadiazole) | 15 - 20 | - |

| ¹³C | C=N (Thiadiazole ring) | 150 - 165 | - |

| ¹³C | C-S (Thiadiazole ring) | 165 - 175 | - |

| ¹³C | Aromatic carbons | 110 - 150 | - |

Mass Spectrometry: The Molecular Weight Verdict

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound, providing the final piece of evidence for its structural confirmation. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

Trustworthiness Through Mass Spectrometry:

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. The fragmentation pattern can also offer additional structural information. For 2-hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives, observing a molecular ion peak that matches the calculated molecular weight of the target structure provides a high degree of confidence in the compound's identity.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged ions in the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Relationship in Data Interpretation

The integration of data from these three techniques is crucial. FT-IR suggests the functional groups, NMR provides the connectivity of the atoms, and MS confirms the overall molecular formula.

Caption: The convergence of spectroscopic data to confirm a molecular structure.

Conclusion

The spectroscopic analysis of 2-hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives is a multi-faceted process that requires a systematic and integrated approach. By leveraging the strengths of FT-IR, NMR, and Mass Spectrometry, researchers can confidently elucidate the structures of novel compounds, a critical step in the pipeline of drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting and important field.

References

Due to the nature of this exercise, the following are representative examples of relevant scientific literature. Full access to the articles may require a subscription.

-

Synthesis, characterization and biological evaluation of some new 1, 3, 4-thiadiazole derivatives. Journal of Chemical and Pharmaceutical Research, [Link]

-

Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial and Antioxidant Activity of Schiff Bases of 2-amino-5-methyl-1,3,4-thiadiazole. Journal of Chemistry, [Link]

-

Synthesis, characterization and biological evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Journal of Saudi Chemical Society, [Link]

-

Synthesis, spectral characterization, and evaluation of antimicrobial and antioxidant activities of some novel 1,3,4-thiadiazole derivatives. Medicinal Chemistry Research, [Link]

-

Synthesis, characterization, and antimicrobial activity of some new 1, 3, 4-thiadiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, [Link]

Chemical properties of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

An In-depth Technical Guide to the Chemical Properties of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Heterocyclic Scaffold

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is a heterocyclic compound built upon the robust and biologically significant 1,3,4-thiadiazole ring. This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The true synthetic and therapeutic potential of this molecule, however, lies in its specific substitutions: a methyl group at position 5 and, critically, a highly reactive hydrazinyl (-NHNH₂) group at position 2.

The hydrazinyl moiety acts as a versatile chemical handle, allowing for extensive derivatization and the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and therapeutic potential of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole, offering field-proven insights for its application in modern drug discovery and development.

Core Physicochemical Properties

The fundamental identity and characteristics of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole are summarized below. These properties are essential for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 98025-62-8 | [4][5] |

| Molecular Formula | C₃H₆N₄S | [4] |

| Molecular Weight | 130.17 g/mol | [4] |

| Appearance | Typically an off-white to yellow powder | General chemical knowledge |

Synthesis Pathway: From Precursors to Core Scaffold

The synthesis of 2-hydrazinyl-1,3,4-thiadiazoles is most commonly achieved through the cyclization of thiosemicarbazide derivatives. A reliable and straightforward protocol involves the cyclization of 1-acetylthiosemicarbazide, which can be prepared from the reaction of acetylhydrazine with a thiocyanate source or by reacting thiosemicarbazide with an acetylating agent.

The subsequent intramolecular cyclization, often acid-catalyzed, results in the formation of the stable 1,3,4-thiadiazole ring. This dehydration reaction is a cornerstone of thiadiazole chemistry.

Experimental Protocol: Synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

This protocol describes a representative acid-catalyzed cyclization method.

-

Preparation of Precursor : Prepare 1-acetylthiosemicarbazide by reacting thiosemicarbazide with acetyl chloride or acetic anhydride in an appropriate solvent (e.g., pyridine or dioxane).

-

Cyclization :

-

Suspend 1-acetylthiosemicarbazide (1 equivalent) in a suitable dehydrating acid, such as concentrated sulfuric acid or phosphoric acid, at a reduced temperature (0-5 °C).

-

Stir the mixture, allowing it to slowly warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

The reaction is typically complete within several hours.

-

-

Work-up and Isolation :

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or ammonia solution, until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the crude product thoroughly with cold water to remove any residual salts.

-

-

Purification :

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the purified 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole.[6]

-

Caption: General workflow for the synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole.

Chemical Reactivity: The Hydrazinyl Group as a Gateway for Derivatization

The synthetic utility of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole stems almost entirely from the nucleophilic character of its hydrazinyl group. This functional group provides a reactive site for forming a vast array of derivatives, which is a critical strategy in combinatorial chemistry and lead optimization for drug discovery.

Key Reactions:

-

Formation of Hydrazones (Schiff Bases) : The terminal amine of the hydrazinyl group readily undergoes condensation reactions with aldehydes and ketones. This reaction is typically performed under mild acidic catalysis and results in the formation of a stable C=N bond, yielding hydrazone derivatives. This is one of the most common and effective methods for modifying the scaffold.[6]

-

Acylation : Reaction with acyl chlorides or anhydrides leads to the formation of acylhydrazide derivatives, introducing amide functionality.

-

Cyclization Reactions : The hydrazinyl moiety can serve as a binucleophile in reactions with 1,3-dicarbonyl compounds or other suitable electrophiles to construct new heterocyclic rings, such as pyrazoles or triazoles, fused or linked to the thiadiazole core.[7]

Caption: Key derivatization pathways for 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole.

Applications in Medicinal Chemistry and Drug Development

The 1,3,4-thiadiazole ring is a bioisostere of the amide bond, meaning it can mimic an amide's steric and electronic properties while offering improved metabolic stability.[1] This characteristic, combined with the synthetic accessibility provided by the hydrazinyl group, makes 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole a highly valuable starting material for developing novel therapeutic agents. Derivatives have demonstrated a wide spectrum of biological activities.[2]

-

Antimicrobial Agents : The thiadiazole nucleus is present in several antimicrobial drugs, and novel derivatives continue to be explored for activity against resistant bacterial and fungal strains.[2]

-

Anticancer Activity : Numerous studies have shown that 1,3,4-thiadiazole derivatives can exhibit potent cytotoxic effects against various cancer cell lines.[3]

-

Enzyme Inhibition : The scaffold is effective for designing inhibitors of enzymes like α-glucosidase and α-amylase, making it a target for developing antidiabetic agents.[3][8]

-

Antioxidant Properties : Certain derivatives have shown significant radical scavenging activity, indicating potential for treating conditions associated with oxidative stress.[9][10]

Caption: Biological activities associated with 2-Hydrazinyl-1,3,4-thiadiazole derivatives.

Conclusion

2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is more than a simple heterocyclic molecule; it is a powerful and versatile building block for chemical innovation. Its stable aromatic core provides a robust foundation, while the strategically placed hydrazinyl group offers a gateway to immense chemical diversity. For researchers in drug development, this compound represents a validated starting point for creating libraries of novel compounds with a high potential for biological activity. A thorough understanding of its synthesis, reactivity, and derivatization pathways is essential for unlocking its full potential in the ongoing search for next-generation therapeutics.

References

- Benchchem. (n.d.). 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole.

- Masoudi, M. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry.

- MDPI. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22.

- National Institutes of Health. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.

- ResearchGate. (2024). (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity.

- SpectraBase. (n.d.). Thiazole-2-hydrazine, 5-methyl-4-phenyl-.

- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules.

- SpectraBase. (n.d.). 2-Hydrazino-5-[N-methyl-N-phenyl]amino-1,3,4-thiadiazole,hydrazone with 2-acetylpyridine.

- National Institutes of Health. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.

- National Institutes of Health. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC.

- ResearchGate. (n.d.). Synthesis 2,5-dihydrazinel-1,3,4-thiadiazole 2-1-2.

-

PubChem. (n.d.). 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole. Retrieved from [Link]

- Google Patents. (n.d.). CN103145645A - Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole.

- ScienceDirect. (n.d.). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies.

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.). Synthesis of 2-(2-Hydrazinyl)

Sources

- 1. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 98025-62-8 Cas No. | 2-Hydrazino-5-methyl-1,3,4-thiadiazole | Matrix Scientific [matrixscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 10. researchgate.net [researchgate.net]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of Novel 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Compounds

This guide provides an in-depth exploration of the synthesis, characterization, and diverse biological activities of a promising class of heterocyclic compounds: 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes current knowledge and provides practical, field-proven insights into the evaluation of these compounds for their therapeutic potential.

Introduction: The Versatility of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of other key biological structures, enabling it to interact with a variety of biological targets.[3] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5]

The introduction of a hydrazinyl group at the 2-position and a methyl group at the 5-position of the 1,3,4-thiadiazole ring creates a versatile chemical entity, 2-hydrazinyl-5-methyl-1,3,4-thiadiazole. The reactive hydrazinyl moiety serves as a synthetic handle for the introduction of diverse functionalities, leading to the generation of large libraries of novel compounds with potentially enhanced biological activities. This guide will delve into the synthesis of such derivatives and the methodologies to unlock and validate their biological potential.

Synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Derivatives

A common and effective route to novel derivatives is through the synthesis of Schiff bases or hydrazones from the 2-hydrazinyl-5-methyl-1,3,4-thiadiazole precursor. This involves the condensation of the hydrazinyl group with various aldehydes or ketones.

General Synthetic Protocol

A generalized, two-step synthetic protocol is outlined below. This method is adaptable for the synthesis of a wide range of derivatives by varying the chosen aldehyde or ketone.

Step 1: Synthesis of the Precursor, 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

A plausible synthetic route to the precursor involves the cyclization of a thiosemicarbazide derivative.

Step 2: Synthesis of Schiff Base/Hydrazone Derivatives

The synthesized 2-hydrazinyl-5-methyl-1,3,4-thiadiazole is then reacted with an appropriate aromatic or heterocyclic aldehyde to yield the final Schiff base derivative.

Caption: General synthetic scheme for 2-hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives.

Antimicrobial and Antifungal Activity

Derivatives of 1,3,4-thiadiazole are well-documented for their potent antimicrobial and antifungal activities.[1][6] The evaluation of novel 2-hydrazinyl-5-methyl-1,3,4-thiadiazole compounds against a panel of pathogenic bacteria and fungi is a critical step in determining their therapeutic potential.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique for determining the MIC of novel antimicrobial agents.[7]

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (medium with solvent)

Procedure:

-

Prepare a stock solution of the test compound.

-

Serially dilute the stock solution in the appropriate broth in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive and negative controls on each plate.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Representative Anticancer Data

The following table presents hypothetical IC50 values for a series of novel 2-hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives against two common cancer cell lines.

| Compound ID | R-group (on Schiff Base) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |

| SMT-01 | 4-Chlorophenyl | 12.5 | 18.2 |

| SMT-02 | 2,4-Dichlorophenyl | 5.8 | 9.1 |

| SMT-03 | 4-Nitrophenyl | 25.1 | 30.5 |

| SMT-04 | 4-Methoxyphenyl | 45.7 | 55.3 |

| Doxorubicin | - | 0.8 | 1.2 |

Structure-Activity Relationship (SAR) and Mechanistic Insights

Preliminary SAR studies on related thiadiazole derivatives suggest that the nature and position of substituents on the aromatic ring of the Schiff base play a crucial role in determining the biological activity. [8]Electron-withdrawing groups, such as halogens or nitro groups, often enhance both antimicrobial and anticancer activities. This is likely due to their influence on the electronic properties and lipophilicity of the molecule, which can affect cell membrane penetration and interaction with biological targets.

The mechanism of action for these compounds is likely multifactorial. For their antimicrobial effects, they may disrupt cell wall synthesis, interfere with essential enzymes, or damage the cell membrane. [3]In the context of anticancer activity, potential mechanisms include the inhibition of protein kinases, induction of apoptosis, and disruption of the cell cycle. [9][10]

Caption: Putative signaling pathways for the anticancer activity of thiadiazole derivatives.

Conclusion and Future Directions

The 2-hydrazinyl-5-methyl-1,3,4-thiadiazole scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the potential for potent and diverse biological activities, makes this class of compounds an exciting area for further research. Future work should focus on the synthesis of larger, more diverse libraries of these compounds, comprehensive in vitro and in vivo biological evaluation, and detailed mechanistic studies to elucidate their precise modes of action. Such efforts will be crucial in translating the promise of these compounds into tangible clinical benefits.

References

-

Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. ([Link])

-

Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. ([Link])

-

Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl). ([Link])

-

Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. ([Link])

-

Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives. ([Link])

-

Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. ([Link])

-

Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. ([Link])

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. ([Link])

-

Efficient 1,3,4-Thiadiazole-4,5-dihydropyridazin-3(2H)-ones as Antimicrobial Agents. ([Link])

-

Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens. ([Link])

-

Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. ([Link])

-

Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. ([Link])

-

Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. ([Link])

-

Biological Activities of Hydrazone Derivatives. ([Link])

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. ([Link])

-

Synthesis and in vitro study oft[7][11]hiadiazol-2yl-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d]thiazoles as antimicrobial agents. ([Link])

-

1, 3, 4-Thiadiazole as antimicrobial agent: a review. ([Link])

-

Synthesis and Antimicrobial Screening of Thiadiazole Derivatives. ([Link])

-

Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation. ([Link])

-

Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strona domeny infona.pl [infona.pl]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, prized for its wide-ranging pharmacological potential.[1] This guide focuses on a particularly noteworthy derivative, the 2-hydrazinyl-5-methyl-1,3,4-thiadiazole scaffold. We will delve into its synthesis, explore its diverse biological activities, and present its applications in the development of novel therapeutic agents. As a bioisostere of pyrimidine and oxadiazole, the 1,3,4-thiadiazole core is a key structural element in many bioactive compounds.[1] Its unique mesoionic character allows for efficient crossing of cellular membranes, enabling interaction with a multitude of biological targets.[1][2] This has led to the discovery of 1,3,4-thiadiazole derivatives with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[3][4]

The 1,3,4-Thiadiazole Core: A Privileged Scaffold

The five-membered aromatic ring of 1,3,4-thiadiazole, containing one sulfur and two nitrogen atoms, is considered a "privileged scaffold" in drug design.[5][6] This is due to its unique chemical properties and biological characteristics that make it a versatile building block for medicinal chemists.[5][6] The structural versatility of this scaffold allows for fine-tuning of pharmacological effects through various substitutions.[6] The presence of nitrogen and sulfur heteroatoms, coupled with high aromaticity, provides significant stability and can reduce toxicity.[6]

Significance of the 2-Hydrazinyl-5-methyl Substitution

The introduction of a hydrazinyl group at the 2-position and a methyl group at the 5-position of the 1,3,4-thiadiazole ring creates a molecule with significant potential for further chemical modification and diverse biological activity. The reactive hydrazinyl group is a key functional handle, readily participating in condensation and cyclization reactions.[7] This allows for the construction of more complex molecular hybrids and the exploration of a wider chemical space in the search for new drug candidates.[7]

Synthesis of the 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Scaffold

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is well-established and typically involves the cyclization of linear organic derivatives.[8] A common and versatile method for preparing the 2-hydrazinyl-5-methyl-1,3,4-thiadiazole scaffold involves a multi-step process starting from readily available materials.

Representative Synthetic Protocol

A general and efficient method for the synthesis of 2-hydrazinyl-5-methyl-1,3,4-thiadiazole is outlined below. This protocol is based on established synthetic routes for similar thiadiazole derivatives.[9][10]

Step 1: Hydrazine Reaction to form Acethydrazide

-

Ethyl acetate and hydrazine hydrate are added to a closed reactor.

-

The mixture is stirred and slowly heated to 104-110 °C over one hour.

-

The reaction is held at this temperature for approximately 2.1 hours.

-

After cooling, a viscous acethydrazide solution is obtained.[10]

Step 2: Addition Reaction

-

The acethydrazide solution is cooled to 10 °C under agitation.

-

A solution of carbon disulfide is added dropwise.[10]

-

This is followed by the addition of a liquid ammonia methanol solution.[10]

Step 3: Cyclization

-

The intermediate from the addition reaction undergoes cyclization to form the 1,3,4-thiadiazole ring. This step is often facilitated by acidic or basic conditions.

Step 4: Purification

-

The crude product is purified using conventional methods such as recrystallization or column chromatography to yield the final 2-hydrazinyl-5-methyl-1,3,4-thiadiazole product.[10]

A visual representation of a generalized synthetic workflow is provided below.

Caption: Generalized workflow for the synthesis of 2-hydrazinyl-5-methyl-1,3,4-thiadiazole.

Biological Activities and Therapeutic Potential

Derivatives of the 1,3,4-thiadiazole scaffold exhibit a remarkable breadth of pharmacological activities.[4][11] The 2-hydrazinyl-5-methyl substitution pattern serves as a versatile platform for developing agents targeting a variety of diseases.

Antimicrobial Activity

The 1,3,4-thiadiazole core is a key component in a number of antimicrobial agents.[12] Derivatives have shown potent activity against a range of bacterial and fungal pathogens.[12] The mechanism of action often involves the modulation of enzyme function or disruption of key biochemical pathways in the microbes.[12]

-

Antibacterial Activity: Numerous studies have reported the synthesis of 1,3,4-thiadiazole derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[12]

-

Antifungal Activity: Similarly, many derivatives have demonstrated potent antifungal properties against various fungal species.[12]

The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The 2-hydrazinyl-5-methyl-1,3,4-thiadiazole scaffold represents a promising starting point for the design of new and effective antimicrobial drugs.

Anticancer Activity

1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines.[1][13] Their mechanisms of action are diverse and can include:

-

Inhibition of Signaling Kinases: Many thiadiazole derivatives have been shown to inhibit key signaling kinases involved in cancer cell proliferation and survival.[1]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[1]

-

Interference with DNA Replication: Some derivatives can interfere with the processes of DNA replication in tumor cells.[1]

A recent study investigated the anticancer activity of N-(5-methyl-[1][8][11]thiadiazol-2-yl)-propionamide, a derivative of the core scaffold.[14] The compound exhibited significant cytotoxicity against several human tumor cell lines, with the highest sensitivity observed in hepatocellular carcinoma (HepG2) cells.[14] The IC50 values for the tumor cells ranged from 9.4 to 97.6 μg/mL.[14]

Table 1: In Vitro Anticancer Activity of N-(5-methyl-[1][8][11]thiadiazol-2-yl)-propionamide

| Cell Line | Tissue Origin | IC50 (μg/mL) |

| HepG2 | Liver | 9.4 |

| HL60 | Leukemia | - |

| MCF7 | Breast | - |

| A549 | Lung | - |

| KB31 | Cervical | - |

Data extracted from Finiuk et al., 2023.[14] Note: Specific IC50 values for all cell lines were not provided in the abstract.

The diagram below illustrates the general mechanisms of anticancer activity for 1,3,4-thiadiazole derivatives.

Caption: Key anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Anti-inflammatory Activity

Certain derivatives of 1,3,4-thiadiazole have demonstrated significant anti-inflammatory properties.[11] These compounds can modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).[8] The development of new anti-inflammatory drugs with improved side-effect profiles is an ongoing area of research, and the 1,3,4-thiadiazole scaffold offers a promising avenue for exploration.[15]

Other Biological Activities

The versatility of the 1,3,4-thiadiazole scaffold is further highlighted by its reported activity in other therapeutic areas, including:

-

Anticonvulsant Activity [2]

-

Antidiabetic Activity [3]

-

Antitubercular Activity [11]

-

Antiviral Activity [4]

-

Diuretic Activity [11]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-hydrazinyl-5-methyl-1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituents attached to the hydrazinyl group. Medicinal chemists have extensively explored the structure-activity relationships (SAR) of these compounds to optimize their pharmacological profiles.[6]

The hydrazinyl group serves as a critical linker for introducing a wide variety of chemical moieties. By systematically modifying the substituent at this position, researchers can modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different aromatic or heterocyclic rings can significantly impact the compound's interaction with its biological target.

Future Perspectives and Conclusion

The 2-hydrazinyl-5-methyl-1,3,4-thiadiazole scaffold is a highly valuable platform in medicinal chemistry. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of new therapeutic agents. Future research in this area will likely focus on:

-

Rational Drug Design: Utilizing computational modeling and SAR studies to design more potent and selective inhibitors for specific biological targets.

-

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in treating a wider range of diseases.

-

Development of Drug Delivery Systems: Formulating these compounds to improve their bioavailability and therapeutic efficacy.

References

-

A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Current Topics in Medicinal Chemistry. 2025 Jan 30. Available from: [Link]

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available from: [Link]

-

Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. 2011 Jul 11. Available from: [Link]

-

1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed. Available from: [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. 2022 Dec 6. Available from: [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available from: [Link]

-

1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. ResearchGate. Available from: [Link]

-

1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery. Ingenta Connect. 2024 May 1. Available from: [Link]

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry. 2022 Jan 20. Available from: [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Available from: [Link]

-

Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. ResearchGate. 2024 Jun 13. Available from: [Link]

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available from: [Link]

-

Synthesis 2,5-dihydrazinel-1,3,4-thiadiazole 2-1-2. ResearchGate. Available from: [Link]

-

The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules. 2013 Jan 18. Available from: [Link]

-

The study of the anti-inflammatory activity of some thiazolyl- Δ21,3,4 oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl-thiazole-derivatives. ResearchGate. Available from: [Link]

-

Antihypertensive thiadiazoles. 1. Synthesis of some 2-aryl-5-hydrazino-1,3,4-thiadiazoles with vasodilator activity. Journal of Medicinal Chemistry. Available from: [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. 2011 Nov 16. Available from: [Link]

-

Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2Htetrazole and Their Nucleosides. Semantic Scholar. Available from: [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available from: [Link]

-

Thiadiazole derivatives as anticancer agents. Pharmacological Reports. 2020. Available from: [Link]

-

Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. 2022 Nov 22. Available from: [Link]

-

Study of the anticancer activity of N-(5-methyl-[1][8][11]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association. Available from: [Link]

- Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole. Google Patents.

-

Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. Molecules. 2020 Sep 25. Available from: [Link]

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][8][11]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. 2018 Sep 21. Available from: [Link]

-

2, 4-Di substituted-5-Imino-1, 3, 4-Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti- inflammatory activities. ResearchGate. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 3. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 5. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole|CAS 13229-03-3 [benchchem.com]

- 8. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN103145645A - Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 11. japsonline.com [japsonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. library.dmed.org.ua [library.dmed.org.ua]

- 15. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Analogs: A Technical Guide to a Versatile Bioactive Scaffold

Introduction: The Enduring Appeal of the 1,3,4-Thiadiazole Core in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, a five-membered heterocyclic system that has consistently yielded compounds with a broad spectrum of pharmacological activities.[1][2] Its unique electronic and structural features, including its aromaticity and ability to participate in hydrogen bonding, contribute to its remarkable versatility as a pharmacophore.[2] This guide delves into the discovery of bioactive analogs derived from a specific and highly promising starting material: 2-hydrazinyl-5-methyl-1,3,4-thiadiazole. The presence of a reactive hydrazinyl group at the 2-position provides a strategic handle for synthetic elaboration, allowing for the creation of diverse molecular libraries. This guide will explore the synthesis of this core moiety, its derivatization into novel chemical entities, and the significant antimicrobial, anticancer, and anti-inflammatory properties that have been uncovered.

The mesoionic character of the 1,3,4-thiadiazole ring is a key contributor to its biological efficacy, enabling it to traverse cellular membranes and engage with intracellular targets.[3] Furthermore, its role as a bioisostere of pyrimidine suggests a potential mechanism of action involving interference with DNA replication processes.[3] These intrinsic properties, combined with the synthetic tractability of the 2-hydrazinyl-5-methyl-1,3,4-thiadiazole core, make this class of compounds a fertile ground for the development of next-generation therapeutics.

Synthesis of the Core Scaffold and its Analogs: A Stepwise Approach

The synthetic journey to bioactive 2-hydrazinyl-5-methyl-1,3,4-thiadiazole analogs begins with the construction of the core heterocyclic system. This is followed by the strategic modification of the hydrazinyl group to generate a library of derivatives, most notably Schiff bases.

Part 1: Synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[4] For the synthesis of the 5-methyl substituted core, acetic acid is the logical starting material. The subsequent conversion of the amino group to a hydrazinyl group can be achieved through diazotization followed by reduction. A more direct approach can be inferred from the synthesis of related 2,5-disubstituted hydrazinyl thiadiazoles, which often starts with thiocarbohydrazide.

Conceptual Synthetic Protocol:

-

Formation of Acylthiocarbohydrazide: Equimolar amounts of thiocarbohydrazide and acetic acid are refluxed in a suitable solvent, such as ethanol, to form the intermediate N-acetylthiocarbohydrazide.

-

Cyclization to 2-hydrazinyl-5-methyl-1,3,4-thiadiazole: The acylthiocarbohydrazide intermediate is then subjected to acid-catalyzed cyclization. This is typically achieved by heating in the presence of a strong acid like concentrated sulfuric acid or phosphoric acid. The reaction mixture is then neutralized to precipitate the desired product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-hydrazinyl-5-methyl-1,3,4-thiadiazole.

Caption: Synthesis of the core 2-hydrazinyl-5-methyl-1,3,4-thiadiazole.

Part 2: Synthesis of Bioactive Analogs via Schiff Base Formation

The nucleophilic hydrazinyl group of the core compound readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones, commonly known as Schiff bases.[5][6] This reaction provides a straightforward and efficient method for introducing a wide variety of substituents, thereby modulating the biological activity of the parent molecule.

Detailed Experimental Protocol for Schiff Base Synthesis:

-

Reactant Preparation: Dissolve one equivalent of 2-hydrazinyl-5-methyl-1,3,4-thiadiazole in a suitable solvent, such as absolute ethanol.

-

Addition of Carbonyl Compound: To this solution, add a slight excess (1.1 equivalents) of the desired aromatic or heterocyclic aldehyde (or ketone).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation.

-

Reaction: Reflux the reaction mixture for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The precipitated solid Schiff base is collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the pure Schiff base analog.

Caption: General scheme for the synthesis of Schiff base analogs.

Bioactive Properties of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole Analogs

The derivatization of the 2-hydrazinyl-5-methyl-1,3,4-thiadiazole core has led to the discovery of analogs with significant antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Schiff bases derived from 2-hydrazinyl-1,3,4-thiadiazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][6] The antimicrobial efficacy of these compounds is often attributed to the synergistic effect of the 1,3,4-thiadiazole ring and the azomethine (-N=CH-) linkage of the Schiff base.[5]

Mechanism of Action: While the precise mechanisms are still under investigation, it is hypothesized that these compounds may exert their antimicrobial effects by:

-

Inhibiting essential enzymes: The thiadiazole moiety can chelate metal ions crucial for the enzymatic activity of microbial proteins.

-

Disrupting cell wall synthesis: The structural features of these compounds may interfere with the biosynthesis of the bacterial cell wall.

-

Intercalating with DNA: The planar aromatic structure of some analogs may allow them to intercalate with microbial DNA, thereby inhibiting replication and transcription.

Data Summary: Antimicrobial Activity

| Compound ID | Substituent (on Schiff Base) | Test Organism | Activity (MIC in µg/mL) | Reference |

| SB-1 | 4-Chlorophenyl | Staphylococcus aureus | 12.5 | [5] |

| SB-2 | 2-Hydroxyphenyl | Escherichia coli | 25 | [6] |

| SB-3 | 4-Nitrophenyl | Candida albicans | 15.6 | [6] |

| SB-4 | 2,4-Dichlorophenyl | Bacillus cereus | 10.0 | [5] |

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1][3] Analogs derived from 2-hydrazinyl-5-methyl-1,3,4-thiadiazole have shown significant cytotoxic activity against various cancer cell lines.

Mechanism of Action: The anticancer activity of these compounds is often multifactorial and can involve:

-

Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspase cascades (e.g., Caspase-3 and Caspase-8) and the modulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins.[7][8]

-

Enzyme Inhibition: These compounds can inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases, histone deacetylases (HDACs), and topoisomerases.[1]

-

Disruption of Microtubule Dynamics: Some analogs can interfere with the polymerization of tubulin, leading to mitotic arrest and cell death.

Caption: Proposed apoptotic pathway induced by 1,3,4-thiadiazole analogs.

Data Summary: Anticancer Activity

| Compound ID | Substituent (on Schiff Base) | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| AC-1 | 3-Methoxyphenyl | MCF-7 (Breast) | 49.6 | [7] |

| AC-2 | 2-Trifluoromethylphenyl | MDA-MB-231 (Breast) | 53.4 | [7] |

| AC-3 | Propenyl | HCT-116 (Colon) | 10.3 | [3] |

| AC-4 | 4-Fluorophenyl | A549 (Lung) | 4.61 | [3] |

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, but their use is often limited by gastrointestinal side effects. The 1,3,4-thiadiazole nucleus has been explored as a scaffold for the development of novel anti-inflammatory agents with potentially improved safety profiles.[9][10]

Mechanism of Action: The primary mechanism of action for many anti-inflammatory 1,3,4-thiadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[9] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain and inflammation.

Data Summary: Anti-inflammatory Activity

| Compound ID | Substituent | Assay | Activity (% Inhibition) | Reference |

| AI-1 | 2,6-Diaryl-imidazo[2,1-b][1][3][8]thiadiazole | Carrageenan-induced paw edema | > Diclofenac | [9] |

| AI-2 | 2,4-Diphenyl-5-imino-1,3,4-thiadiazole | Carrageenan-induced paw edema | 38.5 | [10] |

Conclusion and Future Perspectives

The 2-hydrazinyl-5-methyl-1,3,4-thiadiazole scaffold has proven to be a highly versatile and fruitful starting point for the discovery of novel bioactive compounds. The straightforward synthesis of the core and its subsequent derivatization into a wide array of analogs, particularly Schiff bases, provides a robust platform for medicinal chemistry exploration. The significant antimicrobial, anticancer, and anti-inflammatory activities observed in these analogs underscore the therapeutic potential of this chemical class.

Future research in this area should focus on several key aspects:

-

Elucidation of Detailed Mechanisms of Action: While several potential mechanisms have been proposed, further studies are needed to pinpoint the specific molecular targets of the most potent analogs.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of a wider range of substituents on the Schiff base and other derivatives will help in optimizing the potency and selectivity of these compounds.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified in in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

The continued investigation of 2-hydrazinyl-5-methyl-1,3,4-thiadiazole analogs holds great promise for the development of new and effective treatments for a variety of diseases, from infectious diseases to cancer and inflammatory disorders.

References

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences.

- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules.

- New 1,3,4-Thiadiazole Deriv

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Synthesis of triazolo-thiadiazine and their derivatives by hydrazine hydrate, thiocarbohydrazine and thiosemicarbazide: A review. GSC Biological and Pharmaceutical Sciences.

- Thiocarbohydrazides: Synthesis and Reactions. American Journal of Organic Chemistry.

- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research.

- Metal complexes of Schiff base: Preparation, characterization and antibacterial activity. Journal of Saudi Chemical Society.

- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer

- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-5-one Class. Molecules.

- Synthesis of 2-(2-Hydrazinyl) thiazole derivatives.

- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules.

- Synthesis, Characterization and Evaluation of Antibacterial activity of 1,3,4- Thiadiazole Derivatives Containing Schiff Bases. Journal of Chemical and Pharmaceutical Research.

- Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety.

- Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.

- 1,3,4-Thiadiazole synthesis. Organic Chemistry Portal.

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][3][8]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules.

- 2, 4-Di substituted-5-Imino-1, 3, 4-Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti- inflammatory activities.

- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. Molecules.

- Synthesis 2,5-dihydrazinel-1,3,4-thiadiazole 2-1-2.

- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules.

- Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity.

Sources

- 1. bepls.com [bepls.com]

- 2. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]

- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] New 1,3,4-Thiadiazole Derivatives with Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 9. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Initial Screening of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole for Antimicrobial Properties: A Technical Guide

This guide provides a comprehensive framework for the initial antimicrobial screening of the novel heterocyclic compound, 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-tiered approach, from preliminary susceptibility testing to initial safety profiling. The methodologies described are grounded in established protocols to ensure data integrity and reproducibility, while the narrative emphasizes the scientific rationale behind each experimental choice.

Introduction: The Therapeutic Potential of Thiadiazole Scaffolds

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The inclusion of a hydrazinyl moiety at the 2-position introduces a reactive and versatile functional group, potentially enhancing the molecule's ability to interact with biological targets. Hydrazide-hydrazone derivatives are known to possess significant antimicrobial activity, with their mechanism often attributed to the azomethine group (-NHN=CH-).[2][3][4] This guide details a systematic approach to elucidate the antimicrobial potential of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole.

Part 1: Synthesis and Characterization of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole

A plausible synthetic route for 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole is proposed based on established heterocyclic chemistry principles. The synthesis would likely commence from thiocarbohydrazide, a versatile precursor in the synthesis of various nitrogen and sulfur-containing heterocycles.[5]

Proposed Synthesis Workflow

Caption: Proposed synthesis of the target compound.

Step-by-Step Synthesis Protocol:

-

Acetylation of Thiocarbohydrazide: Thiocarbohydrazide is reacted with acetic anhydride. This reaction introduces an acetyl group, a key step for the subsequent cyclization.

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization and dehydration, likely under acidic or thermal conditions, to form the 1,3,4-thiadiazole ring.

-

Purification and Characterization: The final product is purified using standard techniques such as recrystallization or column chromatography. The structure and purity of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole must be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

Part 2: Primary Antimicrobial Susceptibility Screening

The initial phase of screening aims to determine the broad-spectrum antimicrobial activity of the synthesized compound. The agar disk diffusion method (Kirby-Bauer test) is a widely accepted, cost-effective, and straightforward technique for this purpose.

Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of antimicrobial activity.[6]

Workflow for Disk Diffusion Assay

Caption: Workflow of the agar disk diffusion assay.

Detailed Protocol:

-

Preparation of Microbial Inoculum: A standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.